molecular formula C13H22ClN3 B13555426 4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride

4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride

Cat. No.: B13555426
M. Wt: 255.79 g/mol
InChI Key: XCVNSTSWOADRHU-UHFFFAOYSA-N
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Description

4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a piperidine ring attached to the pyrimidine core, with ethyl groups at the 4 and 6 positions

Preparation Methods

The synthesis of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.

    Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.

    Ethylation: The ethyl groups are introduced at the 4 and 6 positions of the pyrimidine ring through alkylation reactions using ethyl halides under basic conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base by treatment with a strong base such as sodium hydroxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyrimidine core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride lies in its specific substitution pattern, which can influence its pharmacological profile and chemical behavior.

Properties

Molecular Formula

C13H22ClN3

Molecular Weight

255.79 g/mol

IUPAC Name

4,6-diethyl-2-piperidin-4-ylpyrimidine;hydrochloride

InChI

InChI=1S/C13H21N3.ClH/c1-3-11-9-12(4-2)16-13(15-11)10-5-7-14-8-6-10;/h9-10,14H,3-8H2,1-2H3;1H

InChI Key

XCVNSTSWOADRHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2CCNCC2)CC.Cl

Origin of Product

United States

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